

Technical Guide: Potassium Zinc Chromate Hydroxide (CAS 11103-86-9)

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Compound of Interest

Compound Name: *Chromic acid, potassium zinc salt*

Cat. No.: *B12672255*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium zinc chromate hydroxide, identified by CAS number 11103-86-9, is an inorganic compound known commercially as zinc yellow or pigment yellow 36.[1][2] It is a complex salt containing zinc, potassium, and hexavalent chromium.[3] While its primary application lies in industrial coatings as a corrosion inhibitor, its significant biological activity, owing to the presence of hexavalent chromium, makes it a subject of interest in toxicology and environmental science.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, primary uses, and the molecular mechanisms underlying its biological effects.

Chemical and Physical Properties

Potassium zinc chromate hydroxide is a green-to-yellow, odorless powder.[2][6] It is sparingly soluble in water, with its solubility being pH-dependent.[2] The compound is stable under normal conditions but decomposes at high temperatures.[6]

Table 1: Physical and Chemical Properties of CAS 11103-86-9

Property	Value	Reference(s)
Molecular Formula	$\text{KZn}_2(\text{CrO}_4)_2(\text{OH})$ or $\text{Cr}_2\text{HKO}_9\text{Zn}_2$	[2][5]
Molecular Weight	418.9 g/mol	[2]
Appearance	Green-to-yellow powder	[2][6]
Odor	Odorless	[7]
Density	3.5 g/cm ³	[6]
Solubility in water	0.5 - 1.5 g/L at 20°C (pH dependent)	[2][6]
Melting Point	Decomposes above 500°C	[6]
pH	6 - 9 (in aqueous solution)	[1]

Synthesis and Analysis

Synthesis

Potassium zinc chromate hydroxide is typically synthesized via a precipitation reaction involving a soluble zinc salt, a potassium chromate or dichromate solution, and a base to adjust the pH.[1][4]

Experimental Protocol: Laboratory-Scale Synthesis of Zinc Yellow

This protocol is adapted from procedures for the synthesis of zinc chrome yellow pigments.[1]

Materials:

- Sodium chromate (Na_2CrO_4)
- Zinc sulfate (ZnSO_4)
- 6M Sodium hydroxide (NaOH) solution
- Distilled water

- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

Procedure:

- Prepare Reactant Solutions:
 - Dissolve 0.20 g of sodium chromate in 2 mL of distilled water in a beaker labeled "Chrome Yellow". Stir until fully dissolved.
 - In a separate beaker, dissolve 0.90 g of zinc sulfate in 2 mL of distilled water. Stir until fully dissolved.
- Precipitation:
 - Pour the zinc sulfate solution into the sodium chromate solution while stirring. A yellow-orange precipitate of zinc chromate will form.
 - The initial reaction is: $\text{Na}_2\text{CrO}_4 + \text{ZnSO}_4 \rightarrow \text{ZnCrO}_4 + \text{Na}_2\text{SO}_4$
- Formation of Basic Zinc Chromate:
 - Add approximately 0.5 mL of 6M NaOH solution to the mixture to make it basic. Stir thoroughly. The color of the precipitate will change to a bright yellow, indicating the formation of basic zinc chromate.
 - A simplified representation of this step is: $\text{ZnCrO}_4 + \text{NaOH} \rightarrow \text{Zn(OH)}_2$ (as part of the complex)
- Isolation and Drying:
 - Weigh a piece of filter paper and place it in the filtration apparatus.

- Filter the bright yellow precipitate under vacuum.
- Wash the precipitate with a small amount of distilled water to remove soluble impurities.
- Carefully remove the filter paper with the precipitate and allow it to dry in a well-ventilated area or in a drying oven at a low temperature (e.g., 60°C).
- Final Product:
 - Once completely dry, weigh the filter paper with the product to determine the yield. The resulting bright yellow powder is zinc yellow, a form of potassium zinc chromate hydroxide.

Analysis

A variety of analytical techniques can be employed to characterize potassium zinc chromate hydroxide. These methods are crucial for quality control in industrial applications and for research purposes.

Table 2: Analytical Techniques for the Characterization of Chromate Pigments

Technique	Purpose	Reference(s)
X-ray Diffraction (XRD)	Identification of the crystalline phases.	[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups (e.g., Cr-O, O-H bonds).	[8][9]
Raman Spectroscopy	Provides information on the molecular structure and vibrational modes.	[8][9]
X-ray Fluorescence (XRF) Spectroscopy	Elemental analysis to determine the presence and relative amounts of zinc, chromium, and potassium.	[10]
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)	To study the morphology and elemental composition of the pigment particles.	[11]

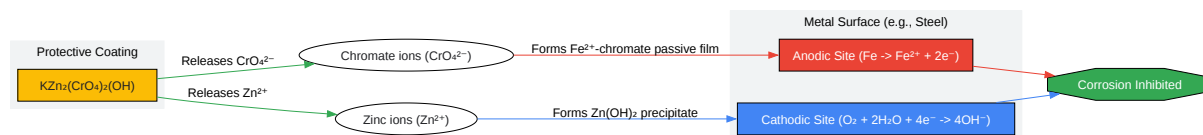
Uses: Corrosion Inhibition

The primary industrial application of potassium zinc chromate hydroxide is as a corrosion-inhibiting pigment in primers and coatings for metals such as steel and aluminum.[4][12] The chromate ions (CrO_4^{2-}) are the active inhibiting species.

The mechanism of corrosion inhibition is a two-fold process involving both anodic and cathodic protection:

- **Anodic Inhibition:** The chromate ions are transported to the anodic sites of the metal surface where they form a passive film, often a complex of Fe^{2+} -chromate, which prevents further oxidation of the metal.
- **Cathodic Inhibition:** At the cathodic sites, the zinc ions (Zn^{2+}) in the compound precipitate as zinc hydroxide ($\text{Zn}(\text{OH})_2$), which inhibits the cathodic reaction (typically oxygen reduction).

This dual-action mechanism provides effective corrosion protection.



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Corrosion inhibition mechanism of potassium zinc chromate hydroxide.

Biological Activities and Toxicological Profile

The biological effects of potassium zinc chromate hydroxide are predominantly due to its hexavalent chromium (Cr(VI)) content. Cr(VI) compounds are recognized as human carcinogens.[5][13] The toxicity of Cr(VI) is linked to its ability to enter cells and undergo intracellular reduction, leading to oxidative stress and DNA damage.

Cellular Uptake and Reduction

Cr(VI), in the form of chromate (CrO₄²⁻), is structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) ions. This similarity allows it to be transported into cells via anion transport channels. Once inside the cell, Cr(VI) is reduced to its more stable trivalent state (Cr(III)) through a series of reactions involving cellular reductants such as ascorbate and glutathione. This reduction process generates reactive oxygen species (ROS) and intermediate chromium species (Cr(V) and Cr(IV)), which are highly reactive and contribute to cellular damage.

Genotoxicity and Carcinogenicity

The intracellular reduction of Cr(VI) is a key step in its genotoxic mechanism. The generated ROS and chromium intermediates can cause a variety of DNA lesions, including:

- Oxidative DNA damage: ROS can directly damage DNA bases.
- DNA strand breaks: Both single and double-strand breaks can occur.

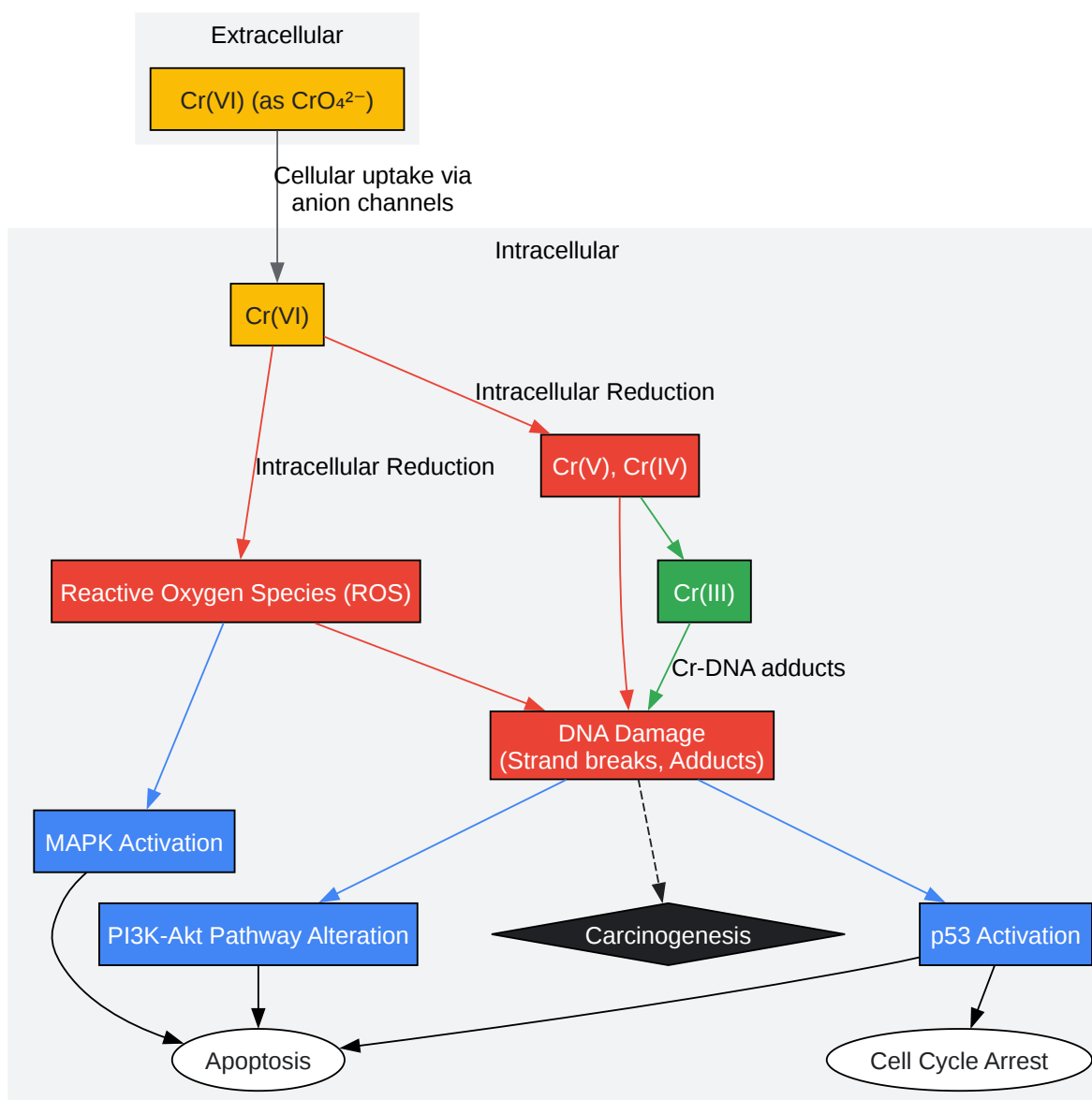
- DNA adducts: The resulting Cr(III) can form stable complexes with DNA, leading to the formation of Cr-DNA adducts that can interfere with DNA replication and transcription.

This DNA damage can trigger various cellular signaling pathways.

Signaling Pathways Implicated in Cr(VI) Toxicity

Exposure to Cr(VI) can perturb several critical signaling pathways, leading to outcomes such as cell cycle arrest, apoptosis, or carcinogenesis.

- p53 Signaling Pathway: DNA damage activates the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
- PI3K-Akt Signaling Pathway: This pathway is involved in cell survival and proliferation. Cr(VI) has been shown to affect the PI3K-Akt pathway, which can influence the balance between cell survival and apoptosis.
- MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to stress. Cr(VI)-induced oxidative stress can activate these pathways, leading to inflammatory responses and apoptosis.



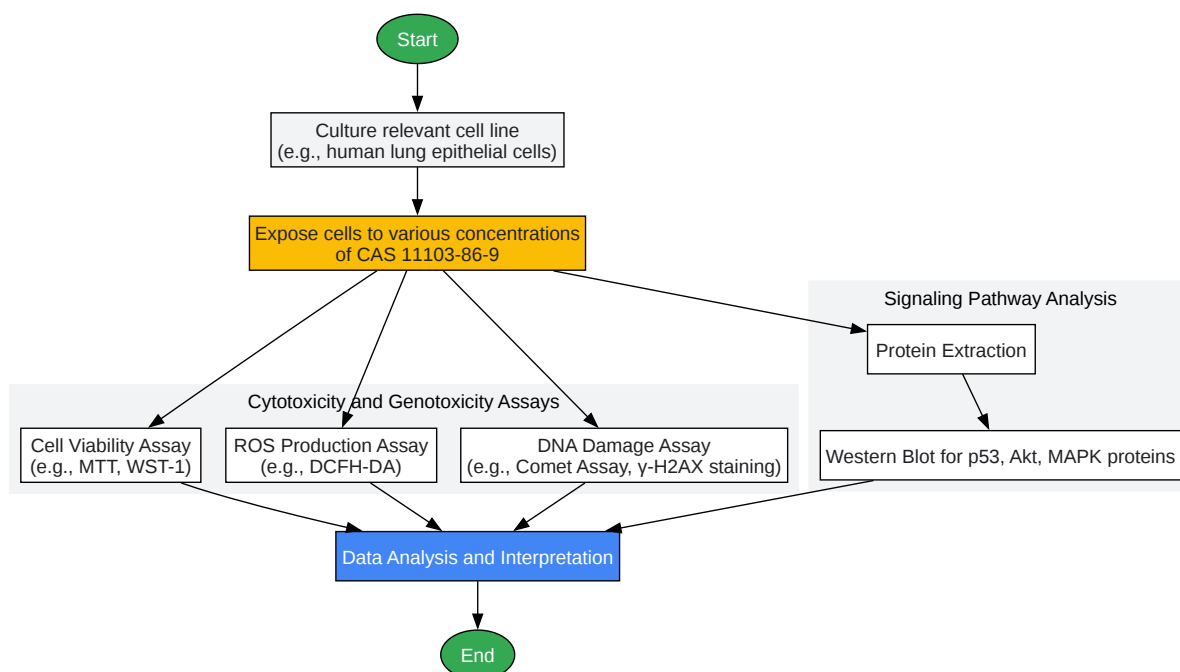
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Cellular uptake and toxicity pathways of hexavalent chromium.

Experimental Protocols for Toxicological Assessment

Studying the biological effects of potassium zinc chromate hydroxide would involve standard in vitro toxicological assays.

Experimental Workflow: In Vitro Assessment of Cr(VI) Cytotoxicity



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Workflow for in vitro toxicological assessment.

Safety and Handling

Potassium zinc chromate hydroxide is a hazardous substance and should be handled with appropriate safety precautions.

- Carcinogenicity: It is a confirmed human carcinogen.[5][13]
- Inhalation: Inhalation of dust can irritate the respiratory tract and may lead to ulceration of the nasal septum with prolonged exposure.[6]
- Skin Contact: May cause skin irritation and allergic reactions (sensitization).[6]
- Eye Contact: Can cause eye irritation.[7]
- Environmental Hazard: It is toxic to aquatic life.[7]

Handling Recommendations:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- For handling powders, a respirator may be necessary.
- Avoid generating dust.
- Store in a cool, dry, well-ventilated place away from incompatible materials.

Conclusion

Potassium zinc chromate hydroxide (CAS 11103-86-9) is a compound with a dual identity. Industrially, it is a valuable corrosion inhibitor due to the synergistic action of its chromate and zinc components. From a biological and toxicological perspective, its hexavalent chromium content makes it a significant health and environmental hazard, primarily due to its carcinogenic properties. Understanding the molecular mechanisms of its toxicity, particularly the role of oxidative stress and the disruption of key cellular signaling pathways, is crucial for

risk assessment and for the development of safer alternatives. This guide provides a foundational understanding of these aspects for professionals in research and development.

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